Bromocresol green sodium

説明

Historical Context and Evolution of its Research Significance

The research journey of Sodium Bromocresol Green began with its synthesis and identification as a pH indicator. It is synthesized by the bromination of cresol (B1669610) purple (m-cresolsulfonphthalein). wikipedia.org For many years, its primary application was as a visual indicator for titrations and for estimating the pH of various media, including microbiological growth mediums. wikipedia.orgvirtuemarketresearch.com

The evolution of its research significance accelerated in the latter half of the 20th century. By the late 1980s, researchers began utilizing sulfonephthalein indicators like BCG for spectrophotometric analysis in marine chemistry, specifically for determining seawater pH and total alkalinity. copernicus.orggeomar.de This marked a shift from a qualitative visual aid to a quantitative analytical tool. This advanced application also brought new research challenges, as scientists discovered that impurities in the dye could significantly impact the accuracy and precision of spectrophotometric measurements. copernicus.orggeomar.de This led to the development of new research avenues focused on purification techniques, such as high-performance liquid chromatography (HPLC), to enhance the quality of the indicator for sensitive applications. copernicus.orggeomar.de

Interdisciplinary Role of Sodium Bromocresol Green in Contemporary Chemistry

The applications of Sodium Bromocresol Green have expanded significantly, making it a valuable tool across various sub-disciplines of chemistry.

Analytical and Clinical Chemistry: Beyond its foundational use in titrations, BCG is crucial for the quantitative colorimetric determination of serum albumin in mammalian blood samples, serving as a diagnostic technique in cases of suspected kidney and liver disease. wikipedia.orgchemimpex.commedchemexpress.com It is also employed as a tracking dye in DNA agarose (B213101) gel electrophoresis, allowing researchers to monitor the progress of the separation. gspchem.commedchemexpress.commpbio.com In thin-layer chromatography (TLC), it is used to visualize compounds with acidic functional groups (pKa below 5.0). wikipedia.orgsigmaaldrich.commpbio.com

Environmental Chemistry: In recent years, BCG has become a subject of intense research in environmental science, often used as a model organic pollutant. mdpi.com Studies have investigated its removal from wastewater using various techniques, including adsorption onto novel materials like metal-organic frameworks (MOFs) and biochar derived from crop straw. mdpi.comresearchgate.netrsc.org Furthermore, research into its photochemical degradation provides insights into breaking down complex aromatic dyes in industrial effluents. iwaponline.com

Materials Science: The unique properties of BCG are being harnessed in materials science to develop new technologies. It has been incorporated into sol-gel matrices and hydrogels to create pH-sensitive films and intelligent indicators. wikipedia.orgmdpi.com A notable application is the development of a smart indicator for monitoring fish freshness by detecting volatile basic compounds. mdpi.com Researchers are also actively synthesizing novel adsorbent nanomaterials specifically designed for the efficient removal of BCG from contaminated water. rsc.orgrsc.org

Physical and Kinetic Chemistry: The compound serves as a model for fundamental chemical studies. For instance, the kinetics and mechanism of its hydrolysis reaction in alkaline solutions have been investigated spectrophotometrically to understand the reaction orders and the influence of ionic strength, revealing an associative mechanism. uctm.edu

Fundamental Research Questions Driving Sodium Bromocresol Green Investigations

Current research on Sodium Bromocresol Green is driven by several key scientific questions aimed at refining its existing applications and discovering new ones.

A primary area of investigation is the enhancement of analytical accuracy . Researchers are exploring the impact of impurities on sensitive spectrophotometric measurements, such as determining the total alkalinity of seawater. copernicus.orggeomar.de This has led to the development of advanced purification methods like HPLC and flash chromatography to produce high-purity BCG, which is critical for obtaining reliable and reproducible data in ocean carbon observations. copernicus.orggeomar.de Studies have shown that while purification may not be necessary for all applications if the impurity level is below 2%, higher levels of impurities can lead to significant measurement errors. geomar.de

Another major research focus is in environmental remediation and materials development . Scientists are designing and synthesizing novel adsorbents, such as bimetallic organic frameworks and superparamagnetic nanoparticles, for the efficient removal of BCG from aqueous solutions. rsc.orgrsc.org The fundamental questions here involve understanding the adsorption mechanisms (e.g., electrostatic interactions, π–π stacking, hydrogen bonding), kinetics, and thermodynamics of the process to maximize removal capacity and efficiency. mdpi.comrsc.org

Finally, there is a growing interest in creating novel sensor technologies . By immobilizing BCG in polymer matrices like polyacrylamide hydrogels, researchers are developing low-cost, stable, and versatile colorimetric sensors. mdpi.com The driving research questions involve optimizing the sensor's sensitivity, response time, and stability, as well as exploring its application in diverse fields such as food quality monitoring. mdpi.com

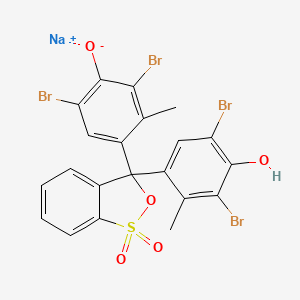

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

67763-24-0 |

|---|---|

分子式 |

C21H13Br4NaO5S |

分子量 |

720.0 g/mol |

IUPAC名 |

sodium 2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13+; |

InChIキー |

PZBRPDUUWGYUTE-IWSIBTJSSA-M |

異性体SMILES |

CC1=C(C(=C(C=C1/C(=C/2\C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |

正規SMILES |

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |

他のCAS番号 |

67763-24-0 |

物理的記述 |

Very dark brown, dark green-black, or dark green to brown solid; [Acros Organics MSDS] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Advanced Spectroscopic Methodologies Employing Sodium Bromocresol Green

Spectrophotometric Determination Techniques Utilizing Ion-Pair Complex Formation with Sodium Bromocresol Green

Spectrophotometry based on ion-pair complex formation with sodium bromocresol green (BCG) is a simple, sensitive, and cost-effective analytical technique. This method is widely applied for the quantification of organic molecules, particularly nitrogenous compounds such as pharmaceuticals and alkaloids. The fundamental principle involves the reaction between the protonated form of an organic molecule (cation) and the anionic form of the BCG dye to create a stable, colored ion-pair complex, which is then measured spectrophotometrically. ekb.egnih.gov

The efficiency and accuracy of spectrophotometric methods using BCG are critically dependent on the careful optimization of several reaction parameters to ensure complete complex formation and maximum absorbance. ekb.eg

Effect of pH: The pH of the aqueous phase is a crucial factor. The reaction requires an acidic environment to ensure that the target organic molecule, typically containing an amino group, is in its protonated, positively charged form. Simultaneously, the acidic buffer facilitates the presence of the anionic form of BCG. Studies have shown that the maximum color intensity and highest absorbance are often achieved within a specific acidic pH range, for instance, using a sodium acetate-acetic acid buffer to maintain a pH of 3.0 or a phosphate (B84403) buffer at pH 4.7. ekb.egscialert.net

Reagent Concentration: The concentration of BCG must be optimized to ensure it is in sufficient excess to react with the analyte completely. The effect of dye concentration is typically studied by varying the amount of BCG solution while keeping the analyte concentration constant until a plateau of maximum absorbance is reached. researchgate.net

Choice of Organic Solvent: For extractive spectrophotometry, the selection of an appropriate organic solvent is vital. The solvent must efficiently extract the ion-pair complex from the aqueous phase while being immiscible with water. Dichloromethane and chloroform (B151607) are commonly used solvents that have proven effective in extracting the yellow-colored BCG ion-pair complexes. researchgate.netresearchgate.netresearchgate.net

Reaction Time and Temperature: The stability of the formed complex over time and its response to temperature changes are important considerations. Investigations have shown that complete color intensity for BCG complexes can be achieved rapidly, often within a few minutes of mixing. ekb.eg The resulting complexes are generally stable at ambient temperatures (e.g., up to 35°C), but higher temperatures may adversely affect measurements due to the volatility of the organic solvent. ekb.eg

The formation of the analytical complex between an organic cation and sodium bromocresol green is fundamentally an acid-base reaction followed by an electrostatic interaction. In an acidic medium (typically pH ≥ 2.5), nitrogenous organic compounds exist as positively charged protonated species. ekb.egnih.gov The BCG dye, a sulfonephthalein indicator, acts as an acid and donates a proton, resulting in a large, negatively charged anion. japsonline.com

The primary driving force for complexation is the strong electrostatic attraction between the oppositely charged ions—the organic cation and the BCG anion—which associate to form a neutral ion-pair. nih.gov This interaction is illustrated in the reaction of BCG with various drugs, where the sulfonic acid group of the dye interacts with a quaternary ammonium (B1175870) or protonated amino group on the drug molecule. japsonline.comnih.gov Quantum mechanical calculations and spectroscopic data confirm this mechanism, showing that the association is stabilized by ionic attraction and the formation of multiple intermolecular hydrogen bonds. nih.gov The resulting ion-pair is electrically neutral, which reduces its solubility in water and enhances its extractability into non-polar organic solvents. scialert.net The stoichiometry of these complexes is frequently determined to be 1:1, as confirmed by Job's method of continuous variations. researchgate.netjapsonline.com

The ion-pair formation with sodium bromocresol green has been successfully applied to the spectrophotometric quantification of a wide array of organic molecules, particularly in pharmaceutical analysis and natural product chemistry. This method is valued for its simplicity and sensitivity. A yellow-colored complex is typically formed and extracted, with the absorbance measured at its wavelength of maximum absorption (λmax), usually around 417-418 nm. scialert.netresearchgate.net

The technique has been used to determine anti-hypertensive drugs, antibiotics, proton pump inhibitors, and total alkaloid content in plant extracts. scialert.netresearchgate.netresearchgate.netjapsonline.com The absorbance of the formed complex is directly proportional to the concentration of the analyte, adhering to Beer's law over a specified concentration range. scialert.net

| Analyte | λmax of Complex (nm) | Linear Range (µg/mL) | Reference |

|---|---|---|---|

| Lansoprazole (LPZ) | 417 | 0.250–20.00 | researchgate.net |

| Cefdinir (B1668824) (CFD) | 418 | 0.395–35.587 | researchgate.net |

| Total Alkaloids (as Atropine) | 417 | 4–13 | scialert.net |

| Telmisartan (TEL) | 414 | 2.0–20 | researchgate.netjapsonline.com |

| Propranolol (PRO) | 414 | 2.0–18 | researchgate.netjapsonline.com |

Extractive spectrophotometry is a powerful enhancement of the ion-pair technique. After the formation of the ion-pair complex in the acidic aqueous buffer, the complex is extracted into an immiscible organic solvent like chloroform or dichloromethane. scialert.netjapsonline.com This extraction step serves two primary purposes: it concentrates the analyte into a smaller volume of organic solvent, and it separates the analyte-dye complex from potentially interfering excipients, degradation products, or other compounds present in the original sample matrix (e.g., tablet fillers, biological fluids) that remain in the aqueous phase. japsonline.com This separation significantly improves the selectivity and sensitivity of the assay. The absorbance of the organic extract is then measured against a reagent blank, which is prepared in the same manner but without the analyte. scialert.net This approach has been successfully used for the determination of drugs in pharmaceutical formulations as well as in biological fluids like urine and blood serum. japsonline.com

Spectroscopic Investigations of Protonation-Dependent Optical Properties of Bromocresol Green

The utility of bromocresol green as a pH indicator and analytical reagent is intrinsically linked to its protonation-dependent optical properties. The molecule can exist in different structural forms depending on the pH of the solution, and each form exhibits a distinct color and UV-Visible absorption spectrum. acs.orgnih.gov

UV-Visible spectroscopy is the primary tool for studying the acid-base equilibrium of bromocresol green. The color change of BCG is a result of the deprotonation of its phenolic hydroxyl groups, which alters the electronic conjugation within the molecule. wikipedia.org This equilibrium involves two main forms:

Acidic Form (Monoanionic): In acidic solutions (below pH 3.8), BCG exists predominantly in its monoanionic form, which appears yellow. wikipedia.org This form exhibits a strong absorption band with a maximum wavelength (λmax) around 444 nm. acs.orgnih.govacs.orgjmaterenvironsci.com

Basic Form (Dianionic): In basic solutions (above pH 5.4), BCG is deprotonated to its dianionic form, which is stabilized by resonance and appears blue. wikipedia.org This structural change results in a significant red shift (bathochromic shift) in the absorption spectrum, with the λmax moving to approximately 613-616 nm. acs.orgnih.govacs.orgjmaterenvironsci.com

The transition between the yellow (acidic) and blue (basic) forms occurs over a pH range of 3.8 to 5.4, with an acid dissociation constant (pKa) of approximately 4.8. wikipedia.org When spectra are recorded at various pH values, an isosbestic point is observed around 515 nm. wikipedia.orgjmaterenvironsci.com An isosbestic point is a wavelength at which the molar absorptivity of two species in equilibrium is the same. Its presence indicates a direct and clean interconversion between the acidic and basic forms without the formation of any intermediate species. wikipedia.org

| pH Range | Dominant Form | Color | λmax (nm) | Reference |

|---|---|---|---|---|

| < 3.8 | Monoanionic (HIn⁻) | Yellow | ~444 | acs.orgnih.govwikipedia.orgacs.org |

| 3.8 - 5.4 | Equilibrium Mixture | Green | Isosbestic point at ~515 | wikipedia.org |

| > 5.4 | Dianionic (In²⁻) | Blue | ~613 | acs.orgnih.govwikipedia.orgacs.org |

Characterization of Isosbestic Points in Bromocresol Green Systems

In spectrophotometry, an isosbestic point is a specific wavelength at which the molar absorptivity of two or more species in a chemical reaction is identical. wikipedia.org Consequently, the total absorbance of a sample at this wavelength remains constant as the ratio of the concentrations of the species changes. The presence of a well-defined isosbestic point is often indicative of a direct interconversion between two species without the formation of any stable intermediates. wikipedia.org

For sodium bromocresol green, the existence of an isosbestic point is a key characteristic of its acid-base equilibrium in aqueous solutions. The indicator exists in two primary forms: a monoanionic (yellow) form in acidic conditions and a dianionic (blue) form in basic conditions. wikipedia.org The transition between these two forms results in a distinct isosbestic point, signifying a clean conversion from the protonated to the deprotonated state.

Research has identified the isosbestic point for bromocresol green systems to be in the visible region of the electromagnetic spectrum. While the theoretical isosbestic point is cited to be around 515 nm, experimental determinations have yielded values in close proximity to this. chemeurope.comwordpress.com For instance, one study experimentally determined the isosbestic point of a bromocresol green indicator to be 509.5 nm. wordpress.com Another source also notes the isosbestic point at approximately 515 nm, where the acid and basic forms exhibit the same unit absorbance. jmaterenvironsci.com The presence of sharp isosbestic points at around 315 nm and 490 nm has also been noted in the context of acid-base equilibrium, suggesting the presence of different structures. researchgate.net

The characterization of this isosbestic point is crucial for various analytical applications. It can serve as a reference wavelength for quality control in spectrophotometric measurements, ensuring the accuracy and stability of the instrument. wikipedia.orgwordpress.com In kinetic studies of reactions involving bromocresol green, monitoring the absorbance at the isosbestic point can be used to track changes in the total concentration of the dye, independent of the pH of the solution.

Table 1: Reported Isosbestic Points for Bromocresol Green

| Reported Wavelength (nm) | Context/Method |

|---|---|

| ~515 | General acid-base equilibrium in aqueous solution. wikipedia.orgchemeurope.com |

| 509.5 | Experimental determination for bromocresol green indicator. wordpress.com |

| 515 | Point where the basic and acid forms have the same unit absorbance. jmaterenvironsci.com |

| 315 and 490 | Observed in acid-base equilibrium, suggesting different structures. researchgate.net |

Influence of Solvent Environments on Bromocresol Green's Spectroscopic Behavior

The spectroscopic properties of sodium bromocresol green are significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the absorption or emission spectrum of a chemical substance as the polarity of the solvent is altered. wikipedia.org These changes can manifest as shifts in the position, intensity, and shape of the absorption bands. The solvent's influence is primarily attributed to differential solvation of the ground and excited states of the dye molecule.

In the case of bromocresol green, the solvent can affect the equilibrium between its different forms and the stability of the resulting complexes. The formation of ion-pair complexes with various compounds is a notable application of bromocresol green in spectrophotometric analysis, and the choice of solvent is critical in these methodologies. For instance, the formation of bluish-green ion-pair complexes between certain antibiotics and bromocresol green has been observed in an acetonitrile-ethanol medium, with absorption maxima around 620-630 nm. tandfonline.comresearchgate.net

The use of non-polar or moderately polar solvents can also significantly alter the spectroscopic behavior of bromocresol green. In the presence of certain drugs, stable yellow-colored ion-pair complexes have been formed and extracted using dichloromethane, with the resulting complex exhibiting an absorption maximum at 410 nm. researchgate.netscielo.br Similarly, chloroform has been employed as an extraction solvent for yellow ion-pair complexes of bromocresol green with alkaloids, showing an absorbance maximum at 417 nm. scialert.net The formation of a yellow ion-pair complex with cefdinir in chloroform showed an absorption maximum at 418 nm. researchgate.net

The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key parameters that dictate the extent of solvatochromic shifts. wikipedia.org For instance, a study on the related compound bromocresol purple demonstrated that solvent hydrogen-bond acidity and dipolarity were the most influential parameters on the absorption frequency shifts. uctm.edu While specific solvatochromic data for a wide range of pure solvents with bromocresol green is not extensively detailed in the provided context, the existing research on its use in different solvent systems for analytical purposes underscores the significant role of the solvent in modulating its spectroscopic properties.

Table 2: Absorption Maxima of Sodium Bromocresol Green Complexes in Various Solvents

| Analyte/Complex | Solvent System | Absorption Maximum (λmax) (nm) |

|---|---|---|

| Azithromycin-BCG complex | Acetonitrile-Ethanol | 630 |

| Roxithromycin-BCG complex | Acetonitrile-Ethanol | 620 |

| Erythromycin-BCG complex | Acetonitrile-Ethanol | 625 |

| Lamotrigine-BCG complex | Dichloromethane | 410 |

| Alkaloid-BCG complex | Chloroform | 417 |

| Cefdinir-BCG complex | Chloroform | 418 |

| Propranolol-BCG complex | Dichloromethane | Not specified |

| Telmisartan-BCG complex | Dichloromethane | Not specified |

| Bisoprolol-BCG complex | Dichloromethane | Not specified |

| Carvedilol-BCG complex | Dichloromethane | Not specified |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sodium bromocresol green |

| Bromocresol green |

| Azithromycin |

| Roxithromycin |

| Erythromycin |

| Lamotrigine |

| Cefdinir |

| Propranolol |

| Telmisartan |

| Bisoprolol |

| Carvedilol |

| Atropine |

| Bromocresol purple |

| Acetonitrile (B52724) |

| Ethanol |

| Dichloromethane |

Electrochemical Sensing Platforms and Detection Mechanisms Utilizing Sodium Bromocresol Green

Design and Fabrication of Bromocresol Green-Modified Electrodes for Enhanced Electroanalytical Performance

The performance of an electrochemical sensor is largely dependent on the design and material of the working electrode. Modifying electrode surfaces with bromocresol green, either in its monomeric or polymeric form, has been shown to significantly enhance their electroanalytical capabilities. This is often attributed to the high-electron-density hydroxyl groups and the inherent conductivity of the poly(bromocresol green) film, which imparts a negative charge and electrocatalytic activity towards various analytes. rsc.org

To further amplify the sensitivity and selectivity of bromocresol green-based sensors, nanomaterials are often incorporated into the electrode design. The synergistic effects between bromocresol green and materials like nanoparticles and carbon nanotubes lead to improved electron transfer kinetics and increased surface area, both of which are crucial for enhanced sensor performance. mdpi.comnih.gov

A notable example is the fabrication of a composite film containing poly(bromocresol green), magnetic nanoparticles (Fe₃O₄), and multiwalled carbon nanotubes (MWCNTs) for the sensitive determination of serotonin (B10506). rsc.orgrsc.org In this design, the poly(bromocresol green) provides the electrocatalytic surface, while the MWCNTs, with their porous nanostructure and high electrical conductivity, and the Fe₃O₄ nanoparticles, with their excellent chemical stability and high electron efficiency, collectively enhance the electrochemical signals. rsc.org The integration of these nanomaterials results in a sensor with a significantly improved response compared to an unmodified electrode.

Table 1: Performance Characteristics of a Nanocomposite Sensor

| Analyte | Sensor Composition | Linear Range | Detection Limit |

|---|

Electropolymerization is a versatile technique used to deposit a thin, uniform, and stable film of poly(bromocresol green) onto an electrode surface. This process is typically carried out using cyclic voltammetry, where the potential is repeatedly scanned in a solution containing the bromocresol green monomer. The general mechanism for the electropolymerization of conjugated dyes involves the oxidation of the monomer to form a cation-radical. biointerfaceresearch.com This radical then reacts with another monomer or oligomer, leading to the growth of the polymer chain on the electrode surface. biointerfaceresearch.com The resulting poly(bromocresol green) film is a conducting polymer that can actively participate in the electrochemical detection of target analytes by mediating electron transfer. rsc.orgbiointerfaceresearch.com The thickness and morphology of the polymer film can be controlled by optimizing the electropolymerization parameters, such as the number of cycles, scan rate, and monomer concentration, which in turn influences the sensor's performance.

Voltammetric and Impedimetric Techniques for Electrochemical Detection

A variety of electrochemical techniques can be employed to study the performance of bromocresol green-modified electrodes and for the quantitative detection of analytes. Voltammetric methods, which measure the current response to a changing potential, and impedimetric methods, which probe the electrical impedance of the electrode-electrolyte interface, are among the most common.

Cyclic Voltammetry (CV) is a fundamental technique used to characterize the electrochemical behavior of a modified electrode. mdpi.com By scanning the potential back and forth and observing the resulting current, researchers can investigate the redox processes of the analyte and the electrocatalytic activity of the bromocresol green film. scielo.brtheijes.com The shape of the cyclic voltammogram, including the peak potentials and peak currents, provides valuable information about the reaction mechanism and kinetics. mdpi.com

Differential Pulse Voltammetry (DPV) is a more sensitive technique often used for quantitative analysis at low concentrations. wikipedia.orgmaciassensors.comgamry.combiologic.net DPV employs a series of voltage pulses superimposed on a linear potential ramp, and the current is sampled just before and at the end of each pulse. gamry.com The difference in current is plotted against the potential, which helps to minimize the background charging current and enhance the Faradaic current from the redox reaction of the analyte. wikipedia.orgmaciassensors.com This results in a peak-shaped output where the peak height is proportional to the analyte concentration. maciassensors.com For instance, a poly(bromocresol green) composite film has been used for the determination of serotonin, where the DPV peak current at an oxidation voltage of 0.36 V increased linearly with the serotonin concentration. rsc.org

Table 2: Comparison of Voltammetric Techniques

| Technique | Primary Use | Key Advantage | Typical Output |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Characterization of redox behavior | Provides mechanistic and kinetic information | Peak-shaped voltammogram |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of modified electrodes. researchgate.netsemanticscholar.orgmdpi.comrsc.orgnih.gov By applying a small sinusoidal AC potential perturbation over a wide range of frequencies and measuring the resulting current, an impedance spectrum is generated. researchgate.net This spectrum can be modeled using an equivalent electrical circuit to extract quantitative information about various processes occurring at the electrode-electrolyte interface, such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). researchgate.netrsc.org

In the context of bromocresol green-modified electrodes, EIS can be used to monitor the step-by-step fabrication of the sensor and to evaluate the efficiency of electron transfer. mdpi.com A decrease in the charge transfer resistance after modification with poly(bromocresol green) or nanomaterials indicates a facilitation of electron transfer between the analyte in solution and the electrode surface. mdpi.com

Electrocatalytic Activity and Electron Transfer Mechanisms in Bromocresol Green Systems

The enhanced sensing performance of bromocresol green-modified electrodes is largely due to their electrocatalytic activity. The poly(bromocresol green) film can act as an electron mediator, accelerating the rate of the redox reactions of the analyte at the electrode surface. This often leads to a decrease in the overpotential required for the reaction and an increase in the peak current, which translates to higher sensitivity. nih.gov

Chromatographic Techniques and Separation Science Involving Sodium Bromocresol Green

Application of Bromocresol Green as a Staining Agent in Thin-Layer Chromatography for Acidic Compound Visualization

Sodium bromocresol green is a widely utilized staining reagent in thin-layer chromatography (TLC) for the visualization of acidic compounds. wikipedia.org Its application is particularly effective for identifying organic compounds with acidic functional groups, such as carboxylic acids and sulfonic acids, which possess a pKa lower than 5.0. silicycle.comwashington.edutcichemicals.com When a developed TLC plate is treated with a bromocresol green solution, these acidic compounds appear as distinct yellow to green spots against a blue background. silicycle.comepfl.chliv.ac.uk This color contrast allows for clear visualization and identification of the separated acidic analytes.

The visualization process does not typically require heating, making it a convenient and rapid method for post-chromatographic analysis. wikipedia.orgsilicycle.com The mechanism of action is based on the pH indicator properties of bromocresol green. The acidic nature of the analyte spots lowers the pH in their immediate vicinity, causing the indicator to shift from its blue basic form to its yellow acidic form.

The staining solution is typically prepared by dissolving a small amount of bromocresol green powder in ethanol. silicycle.comwashington.edu A dilute solution of sodium hydroxide (B78521) is then added dropwise until the solution turns a pale blue, indicating the indicator is in its basic form and ready for use. silicycle.comwashington.edu This simple preparation, combined with its effectiveness for a specific class of compounds, makes bromocresol green a valuable tool in chromatographic analysis. libretexts.orgmn-net.com For instance, in the analysis of a benzaldehyde (B42025) sample that may have partially oxidized to benzoic acid, a bromocresol green stain can selectively visualize the acidic benzoic acid spot, confirming its presence on the TLC plate. libretexts.org

| Component | Typical Concentration/Amount | Purpose |

|---|---|---|

| Bromocresol Green | 0.04 g - 0.1 g | pH indicator dye |

| Ethanol (95% or absolute) | 100 mL - 500 mL | Solvent |

| Sodium Hydroxide (0.1 M) | Added dropwise | To adjust the solution to its basic (blue) color |

| Analyte Type | Spot Color | Background Color |

|---|---|---|

| Acidic Compounds (pKa < 5.0) | Yellow to Green | Blue |

Novel Approaches for Integrating Colorimetric Gas Sensors with Gas Chromatography Utilizing Bromocresol Green

The integration of colorimetric gas sensors as detectors for gas chromatography (GC) represents a promising area of research, though it has been historically limited by the irreversibility of sensor responses. acs.orgnih.govresearcher.life Recent advancements have focused on overcoming this challenge, with bromocresol green being one of the acid-base indicators used in the development of these novel sensor systems. acs.orgnih.gov These sensors offer enhanced selectivity, which can reduce the separation burden on the GC column, and provide a cost-effective alternative for portable GC systems. acs.orgnih.gov

A significant breakthrough in the use of colorimetric sensors for GC has been the development of systems that generate reversible peaks. acs.orgnih.govresearcher.life Traditional colorimetric sensors often exhibit irreversible interactions with analytes, which prevents their use as continuous detectors in chromatography. acs.org A novel approach addresses this by physically refreshing the sensing area of the colorimetric detector, thereby circumventing the limitations of irreversible chemical reactions. acs.orgnih.gov

In one such system, a sensor based on bromocresol green was integrated with a capillary GC column for the detection of amines. acs.orgnih.gov By implementing a mechanism for the controlled movement of the sensor's reaction area, a fresh surface is continuously exposed to the column effluent. acs.orgresearcher.life This allows for the generation of reversible GC peaks, with the system demonstrating satisfactory sensitivity, linearity, and reproducibility. acs.orgnih.gov The performance of these colorimetric detectors has been shown to offer superior selectivity for amines when compared to traditional flame ionization detectors (FID). acs.orgnih.gov The ability to achieve reversible responses is crucial for the practical application of these sensors in routine chromatographic analysis. researcher.life

| Performance Metric | Observation | Reference |

|---|---|---|

| Reversibility | Achieved through physical refreshment of the sensing area | acs.orgnih.gov |

| Selectivity | Superior selectivity for amines compared to FID | acs.org |

| Sensitivity | Satisfactory for amine detection | acs.orgnih.gov |

| Linearity | Satisfactory performance | acs.org |

| Reproducibility | Satisfactory performance | acs.org |

To further enhance the analytical capabilities of colorimetric GC detectors, sensor arrays are employed in conjunction with chemometric analysis. acs.org Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of GC, a sensor array, which may include a sensor based on bromocresol green, can generate a pattern of responses for different analytes. acs.orgnih.gov

By applying pattern recognition algorithms, such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA), to the data from the sensor array, it is possible to effectively discriminate between various compounds, such as different amines. acs.orgnih.govmdpi.com This approach leverages the slightly different responses of each sensor in the array to create a unique "fingerprint" for each analyte. A study utilizing a dual-sensor array that included a bromocresol green sensor successfully demonstrated the ability to distinguish between various amine compounds. nih.gov This combination of a sensor array and chemometric analysis provides a powerful tool for improving the identification capabilities of portable GC systems, enhancing their utility for field vapor analysis. nih.gov

| Component | Function | Outcome |

|---|---|---|

| Dual-Sensor Array (including Bromocresol Green) | Generates a unique response pattern for each analyte | Multidimensional data set |

| Chemometric Analysis (e.g., PCA, LDA) | Analyzes the response patterns to identify clusters | Effective discrimination between different analytes |

Theoretical and Computational Chemistry Studies on Sodium Bromocresol Green

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization of Bromocresol Green

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular properties, providing significant insights into the structure and reactivity of compounds like bromocresol green.

Investigation of Protonation States and Molecular Conformations of Bromocresol Green

Bromocresol green (BCG) is well-known for its pH-indicating properties, which are directly linked to changes in its molecular structure upon protonation or deprotonation. Computational studies have explored the different forms of BCG, including its neutral, anionic, and dianionic states. researchgate.netmdpi.comresearchgate.net These studies reveal that the protonation state significantly influences the molecule's conformation, particularly the hybridization of the central carbon atom, which can shift between sp³ in a closed form and sp² in an open, more conjugated form. mdpi.com

The anionic and dianionic forms are recognized as the key players in its acidic and basic pH behavior, respectively. researchgate.netresearchgate.net Theoretical models have been successful in reproducing the spectral features of BCG at different pH values, confirming the structural changes associated with its color transitions. researchgate.netresearchgate.net

Elucidation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in electronic transitions.

For bromocresol green, DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. These calculations are performed for the different protonation states to understand how the electronic structure changes with pH. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited, which corresponds to the absorption of lower-energy light (a shift towards red in the visible spectrum). This is consistent with the observed color change of bromocresol green from yellow in acidic solutions to blue in basic solutions. The analysis of these frontier orbitals helps to explain the intramolecular charge transfer characteristics of the dye.

Interactive Table: Calculated HOMO-LUMO Energy Gaps for Different Protonation States of Bromocresol Green (Illustrative Data)

| Protonation State | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Neutral | -6.5 | -2.0 | 4.5 |

| Anionic | -5.8 | -2.5 | 3.3 |

| Dianionic | -5.2 | -3.0 | 2.2 |

Note: The values presented in this table are illustrative and intended to demonstrate the expected trend. Actual values would be obtained from specific DFT calculations.

Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches for Simulating Solvation Effects on Bromocresol Green

To accurately model the behavior of bromocresol green in a real-world environment, such as in an aqueous solution, it is essential to consider the effects of the surrounding solvent molecules. Quantum Mechanical/Molecular Mechanics (QM/MM) methods offer a powerful approach to achieve this by treating the solute (bromocresol green) with a high level of quantum mechanical theory, while the solvent is described using a more computationally efficient molecular mechanics force field. researchgate.netresearchgate.net

This hybrid approach allows for the simulation of the dynamic interactions between the dye molecule and the water molecules, providing insights into how the solvent influences the structure, stability, and electronic properties of the different protonation states of bromocresol green. researchgate.netresearchgate.net For instance, QM/MM molecular dynamics simulations can reveal the specific hydrogen bonding networks that form around the dye and how these interactions contribute to stabilizing certain conformations and protonation states.

Computational Modeling of Intermolecular Interactions Involving Bromocresol Green

The interactions of bromocresol green with other molecules are fundamental to its applications, such as in sensing and as a complexing agent. Computational modeling provides a molecular-level understanding of the various non-covalent forces that govern these interactions.

Electrostatic Potential Mapping for Predicting Reaction Pathways

The electrostatic potential (ESP) map of a molecule provides a visual representation of the charge distribution on its surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

By generating the ESP map for bromocresol green, researchers can predict the most likely sites for intermolecular interactions and chemical reactions. For example, the ESP map can identify the specific oxygen and nitrogen atoms that are most likely to act as hydrogen bond acceptors. This information is invaluable for understanding how bromocresol green interacts with other molecules and for designing new applications based on these interactions.

Analysis of Hydrogen Bonding, Van der Waals, and π-Stacking Interactions in Complexes

Computational studies have been instrumental in characterizing the non-covalent interactions that drive the formation of complexes involving bromocresol green. These interactions, while individually weak, can collectively have a significant impact on the structure and stability of molecular assemblies.

Hydrogen Bonding: The presence of hydroxyl and sulfonate groups in bromocresol green makes it a potent hydrogen bond donor and acceptor. DFT calculations can be used to determine the geometries and binding energies of hydrogen bonds formed between bromocresol green and other molecules, such as water or biological macromolecules. For instance, studies on the adsorption of bromocresol green onto biochar have shown that hydrogen bonding with carboxyl and hydroxyl groups on the biochar surface plays a significant role. mdpi.com

π-Stacking Interactions: The aromatic rings in the bromocresol green structure can engage in π-stacking interactions with other aromatic systems. These interactions are important in the self-assembly of dye molecules and their binding to planar surfaces or aromatic residues in proteins. Theoretical calculations can predict the preferred geometries (e.g., face-to-face or T-shaped) and strengths of these π-stacking interactions. researchgate.net

Interactive Table: Calculated Interaction Energies for Different Types of Intermolecular Bonds with Bromocresol Green (Illustrative Data)

| Interaction Type | Interacting Partner | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Water | -5 to -8 |

| Hydrogen Bond | Carboxyl Group | -7 to -10 |

| Van der Waals | Methane | -1 to -2 |

| π-Stacking | Benzene | -2 to -5 |

Note: The values in this table are illustrative and represent typical ranges for these types of interactions. Specific values would depend on the exact molecular complex and the computational method used.

Prediction of Optical Absorption Properties and pH-Dependent Spectral Shifts via Quantum Chemistry

Quantum chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its optical properties. For pH indicators like sodium bromocresol green, theoretical and computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and explaining the observed color changes that occur with varying pH.

Research in this area focuses on calculating the electronic absorption spectra of the different protonated and deprotonated forms of the bromocresol green molecule. The significant color shift from yellow in acidic solutions to blue in basic solutions is a direct consequence of changes in the molecule's electronic structure upon loss of protons.

In an acidic environment, the dominant species is the monoanionic form. As the pH increases, the molecule undergoes deprotonation to form the dianionic species, which is responsible for the color in the basic regime. Quantum chemical calculations can model these distinct forms and predict their maximum absorption wavelengths (λmax).

Combined quantum chemical and molecular mechanics calculations have successfully identified the specific molecular structures responsible for the pH-dependent optical behavior of bromocresol green. Studies have investigated both the closed (lactone) and open (sulfonphthalein) forms of the molecule in its neutral, anionic, and dianionic states. The results indicate that the open-form anionic and dianionic structures are the key species responsible for the observed colors in acidic and basic conditions, respectively.

Theoretical models, regardless of the level of theory used to describe the solvent, have been shown to reproduce the spectral features of bromocresol green at different pH values. These computational approaches accurately predict the redshift (a shift to a longer wavelength) in the absorption spectrum as the solution transitions from acidic to basic, which is in good agreement with experimental observations.

The table below summarizes the experimentally observed absorption maxima for the different forms of bromocresol green, which computational studies aim to replicate.

| pH Range | Dominant Species | Observed Color | Experimental λmax (nm) |

|---|---|---|---|

| Acidic (pH < 3.8) | Anionic Form | Yellow | 444 |

| Basic (pH > 5.4) | Dianionic Form | Blue | 613 |

Detailed research findings from computational studies using TD-DFT confirm that the electronic transitions of the conjugated π-system in the molecule are responsible for its color. The deprotonation that occurs in basic solutions alters the electronic distribution and energy levels of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). This change in the HOMO-LUMO energy gap directly corresponds to the shift in the absorption wavelength.

The table below presents a representative, though generalized, summary of the kind of data generated in such theoretical studies. The specific values can vary depending on the chosen functional, basis set, and solvation model.

| Molecular Form | Computational Method | Calculated λmax (nm) | Oscillator Strength (f) | Primary Electronic Transition |

|---|---|---|---|---|

| Anionic (Acidic) | TD-DFT/B3LYP/6-31G | ~450 | >1.0 | HOMO → LUMO |

| Dianionic (Basic) | TD-DFT/B3LYP/6-31G | ~600 | >1.2 | HOMO → LUMO |

The oscillator strength (f) is a theoretical measure of the probability of a given electronic transition, with higher values indicating a more intense absorption band. The close agreement between the calculated λmax values and the experimental data validates the use of quantum chemistry to understand and predict the pH-indicating behavior of sodium bromocresol green. These theoretical studies are crucial for the rational design of new pH indicators with tailored properties for specific applications.

Biomolecular Interactions and Biochemical Assay Development with Sodium Bromocresol Green

In Vitro Studies of Bromocresol Green Interactions with Biological Macromolecules

The interaction of sodium bromocresol green with biological macromolecules is a cornerstone of its application in diagnostics and research. These interactions are primarily studied using spectrophotometric and fluorescence quenching techniques.

Sodium bromocresol green is widely used for the colorimetric determination of serum albumin concentration in blood samples. wikipedia.org The binding of bromocresol green to albumin induces a color change in the dye, which can be quantified to determine the protein concentration. ias.ac.in The dye, in its quinonoid form at a pH of 7.4, possesses a large non-polar part and an anionic group, facilitating its interaction with serum albumin through a combination of hydrogen-bonding, hydrophobic, and electrostatic forces. ias.ac.in

Studies on the interaction between bromocresol green and bovine serum albumin (BSA) at micromolar concentrations have shown that this binding leads to the quenching of the protein's natural fluorescence. wikipedia.org This phenomenon has been utilized to investigate the binding mechanism as a function of pH and ionic strength. wikipedia.org The affinity of bromocresol green for bovine serum albumin shows little change between pH 4.0 and 8.0. sigmaaldrich.com However, the binding affinity decreases significantly with an increase in ionic strength. sigmaaldrich.com

Research has demonstrated that bromocresol green binds with a higher affinity to bovine serum albumin than to human serum albumin (HSA). ias.ac.in Competitive displacement studies with ligands such as Naproxen and 1-anilino-8-naphthalenesulphonic acid (ANS) have been used to characterize the binding regions on albumin. ias.ac.in In the case of HSA, both Naproxen and ANS were found to share common binding sites with bromocresol green. ias.ac.in

While the primary interaction is with albumin, it has been noted that bromocresol green can also react with certain serum globulins, which can lead to an overestimation of albumin levels if reaction times are prolonged. mpbio.com

Table 1: Binding Parameters of Bromocresol Green with Serum Albumins

| Protein | Method | Association Constant (Ka) (M-1) | Binding Capacity (n) | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Fluorescence Quenching | 3.06 x 107 | ~1.0 | wikipedia.org |

| Human Serum Albumin (HSA) | Spectrophotometry | Data not specified | Data not specified | ias.ac.in |

The interaction of sodium bromocresol green with DNA is less characterized than its binding to proteins. The primary application of bromocresol green in the context of DNA analysis is as a tracking dye in agarose (B213101) gel electrophoresis. wikipedia.orghimedialabs.com In this application, the negatively charged dye migrates towards the anode along with the DNA, allowing for the visual monitoring of the electrophoresis progress. Its function is primarily to track the migration front of the nucleic acids through the gel matrix rather than to bind to the DNA in a specific manner for visualization of the DNA itself.

Detailed studies focusing on specific binding modes of bromocresol green to DNA, such as intercalation between base pairs or binding within the major or minor grooves, are not extensively documented in the provided scientific literature. Consequently, there is a lack of data on binding constants or specific mechanisms for a direct bromocresol green-DNA interaction.

Development of Enzymatic Assays Utilizing Bromocresol Green as an Indicator

The pH-indicating properties of sodium bromocresol green make it a valuable tool in the development of certain enzymatic assays where the reaction involves a change in pH. nationaldiagnostics.com

A notable application of sodium bromocresol green is in a high-throughput colorimetric assay for measuring the activity of glutamate decarboxylase (GAD). nationaldiagnostics.com GAD is an enzyme that catalyzes the irreversible α-decarboxylation of L-glutamate to produce γ-aminobutyrate (GABA) and carbon dioxide. nationaldiagnostics.comresearchgate.net This reaction consumes a proton, leading to an increase in the pH of the surrounding medium. nationaldiagnostics.com

The assay is based on the color change of bromocresol green in response to this pH increase. nationaldiagnostics.com Bromocresol green is selected as the indicator because its pKa is similar to that of the acetate buffer used in the assay. nationaldiagnostics.com As the GAD-catalyzed reaction proceeds, the consumption of protons causes the pH to rise, and the bromocresol green indicator changes color. The corresponding change in absorbance, typically measured around 620 nm, is recorded over time. nationaldiagnostics.com This allows for the quantitative measurement of GAD activity. nationaldiagnostics.com

This method is simple, rapid, and requires minimal sample concentration, making it suitable for high-throughput screening applications, such as in directed evolution experiments for improving enzyme activity. nationaldiagnostics.com

Table 2: Components of a Colorimetric Assay for Glutamate Decarboxylase Activity

| Component | Function | Reference |

|---|---|---|

| Acetate Buffer | Maintains the initial pH of the reaction environment. | nationaldiagnostics.com |

| L-glutamate | Substrate for the glutamate decarboxylase enzyme. | nationaldiagnostics.com |

| Glutamate Decarboxylase (GAD) | The enzyme whose activity is being measured. | nationaldiagnostics.com |

| Bromocresol Green | pH indicator that changes color in response to the pH increase from the reaction. | nationaldiagnostics.com |

Biochemical Assay Optimization for Sensitivity and Reproducibility

Optimizing biochemical assays that utilize sodium bromocresol green is crucial for ensuring their sensitivity and reproducibility. Several factors can influence the performance of these assays.

A key aspect of optimization is managing the specificity of the dye. While bromocresol green has a high affinity for albumin, it can also bind to other proteins, such as α- and β-globulins, which can lead to inaccurate measurements. mpbio.com In the context of albumin assays, the reaction time is a critical parameter to control. Shorter incubation times are often preferred to minimize the non-specific binding to globulins and prevent an overestimation of the albumin concentration. mpbio.com

In enzymatic assays like the one for glutamate decarboxylase, the choice of buffer and its concentration are important. The buffer's pKa should be close to the pKa of bromocresol green to ensure a sensitive colorimetric response to pH changes. nationaldiagnostics.com The concentrations of the substrate and the indicator dye must also be optimized to ensure that the color change is proportional to the enzyme activity within the desired range.

For high-throughput applications, the assay needs to be robust and have a low coefficient of variance. nationaldiagnostics.com This involves careful control of reaction volumes, temperatures, and measurement times, often facilitated by robotic liquid handling systems. nationaldiagnostics.com The stability of the reagents, including the enzyme preparation, is also a factor that needs to be considered for reproducibility.

Finally, potential interfering substances in the sample matrix must be identified and accounted for. For example, in serum samples, the presence of other proteins or small molecules could affect the binding of bromocresol green or the activity of the enzyme being assayed. Therefore, validation of the assay with appropriate controls and standards is essential for achieving sensitive and reproducible results.

Compound Index

Innovations in Sensor Development and Materials Science Incorporating Sodium Bromocresol Green

Fabrication of Solid-State pH Sensors Utilizing Bromocresol Green Membranes

The transition from liquid-phase indicators to solid-state sensors offers significant advantages in terms of reusability, miniaturization, and integration into electronic systems. The fabrication of these sensors often involves immobilizing Sodium bromocresol green within a solid matrix or membrane, creating a stable and responsive sensing layer.

A common approach involves encapsulating the dye within a transparent monolithic silica (B1680970) matrix using a sol-gel reaction. This method physically entraps the bromocresol green molecules, and studies show that the immobilized dye retains its pH-responsive behavior, similar to its solution counterpart. Tetraethylorthosilicate is a typical precursor used for this entrapment process.

Another fabrication technique is drop coating, where a solution containing the dye and a polymer matrix is deposited onto a sensor substrate. For instance, a low-power, solid-state pH sensor has been developed using a light-emitting diode (LED) as a detector platform, modified by drop-coating a bromocresol green formulation onto its surface. The performance of such sensors is highly dependent on the nature of the membrane matrix, with hydrophilic matrices generally performing better than hydrophobic ones. The composition of the membrane, including its water and plasticizer content, can influence the dielectric properties and shift the chemical equilibrium of the dye, thereby affecting its dissociation constant (pKa). A study utilizing this LED-based approach reported a pKa value of 4.95 ± 0.01 for the membrane-bound dye, which is very close to the value in a free solution.

The table below summarizes characteristics of a solid-state pH sensor based on Sodium bromocresol green.

| Sensor Type | Fabrication Method | Matrix/Substrate | Key Finding | Reported pKa |

| LED-Based Photometric Sensor | Drop Coating | Hydrophilic Membrane | The sensor exhibited a typical sigmoidal response to pH changes. | 4.95 ± 0.01 |

| Optical Sensor | Sol-Gel Encapsulation | Monolithic Silica | Immobilized dye behaves similarly to its solution counterpart. | Not Specified |

Wearable Colorimetric Sensing Platforms for Biochemical Monitoring Based on Bromocresol Green

Wearable sensors represent a significant advancement in personalized health monitoring, offering non-invasive and continuous data collection. Sodium bromocresol green has been integrated into wearable platforms for monitoring biochemical information, particularly by detecting changes in pH through bodily fluids or volatile emissions.

A key innovation is the development of wearable sensors that detect volatile compounds emitted from the skin to determine physiological parameters like skin surface pH. One such platform uses sensor spots containing encapsulated Sodium bromocresol green dye within an enclosed headspace above the skin. These sensors respond to basic volatile nitrogen compounds, such as ammonia (B1221849) and volatile amines, which are emitted from the skin. The sensor spots exhibit a distinct color change from yellow to blue upon exposure to these basic compounds.

Research has demonstrated a strong correlation between the sensor's response and skin surface pH, though high inter-individual variability was noted. The sensor's response was also found to be dependent on gender and body site, which is attributed to differences in gland and microbial compositions. This technology obviates the need for invasive fluid collection, providing a simple and novel approach to wearable biodiagnostics by exploiting the skin's volatile emissions.

Beyond skin pH, these principles have been adapted for other diagnostic applications. A non-contact colorimetric sensor was developed for the rapid pre-screening of urinary tract infections (UTIs) by detecting volatile organic compounds (VOCs) from urine contaminated with Escherichia coli. This system uses a Sodium bromocresol green-Nafion composite, where the dye changes color in response to increased ammonia concentration resulting from bacterial growth.

The table below details the response characteristics of sensing platforms using Sodium bromocresol green.

| Sensing Platform | Analyte(s) | Principle of Detection | Color Change (Low to High pH/Base) | Application |

| Wearable Skin Sensor | Ammonia, Volatile Amines | Colorimetric response to basic volatile nitrogen compounds from skin. | Yellow to Blue | Monitoring skin surface pH. |

| Non-Contact UTI Sensor | E. coli-derived Volatile Organic Compounds (e.g., Ammonia) | pH-dependent colorimetric shift due to increased ammonia from bacterial growth. | Not specified, but pH-dependent | Rapid pre-screening for UTIs. |

| Flexible Ammonia Sensor | Ammonia Gas | Chemical reaction of the dye with ammonia gas. | Not specified, but colorimetric | Environmental monitoring, smart textiles. |

Integration of Bromocresol Green into Composite Materials for Advanced Sensing Applications

Incorporating Sodium bromocresol green into composite materials enhances its functionality and allows for the development of sensors with improved sensitivity, selectivity, and stability. These advanced materials combine the pH-responsive properties of the dye with the unique chemical, electrical, or structural properties of other materials.

One example is an electrochemical sensor for serotonin (B10506) detection. This sensor was fabricated using a composite film containing poly(bromocresol green), magnetic iron oxide (Fe₃O₄) nanoparticles, and multiwalled carbon nanotubes (MWCNTs) in a chitosan (B1678972) matrix. The poly(bromocresol green) film, prepared by electropolymerization, exhibits electrocatalytic activity, while the nanoparticles and nanotubes enhance the electrochemical signal. This composite sensor demonstrated high sensitivity and stability, with a detection limit of 80 nM for serotonin.

For gas sensing, Sodium bromocresol green has been impregnated into meso-structured materials. A highly sensitive and reversible ammonia gas sensor was developed by incorporating the dye into an Al-MCM-41 mesoporous silica material. The material showed a sensitive optical absorption response at a wavelength of 630 nm, allowing for the detection of sub-ppm levels of ammonia gas within minutes. The sensor's response time was found to be a compromise related to the dye's pKa value; dyes with lower pKa values respond faster but have longer desorption times.

Another innovative composite is a Sodium bromocresol green-Nafion film used for selectively detecting VOCs associated with UTIs. Nafion, a proton-conducting polymer, enhances the sensor's specificity by lowering the local pH through its sulfonic acid groups. This mitigates interference from background ammonia while maintaining sensitivity to the VOCs produced by E. coli.

The following table summarizes various composite materials incorporating Sodium bromocresol green for advanced sensing.

| Composite Material | Target Analyte | Sensing Principle | Key Performance Metric |

| Poly(bromocresol green), Fe₃O₄ Nanoparticles, MWCNTs in Chitosan | Serotonin | Electrochemical / Differential Pulse Voltammetry | Detection Limit: 80 nM |

| Bromocresol Green impregnated in Al-MCM-41 Mesoporous Silica | Ammonia Gas | Optical / UV-Vis Spectroscopy | Detection Limit: 0.185 ppmv |

| Bromocresol Green-Nafion Composite | E. coli-derived Volatile Organic Compounds | Colorimetric / pH shift | Optimized with 1.25 wt.% Nafion for selectivity. |

Purity Assessment and Methodological Considerations for Sodium Bromocresol Green in Analytical Research

Impact of Impurities in Bromocresol Green Indicator Dye on Analytical Measurements

Impurities present in commercial preparations of bromocresol green can significantly influence the quality and reliability of analytical measurements. copernicus.orgresearchgate.net These impurities can lead to inaccuracies and a lack of reproducibility in sensitive analytical techniques, such as the spectrophotometric determination of total alkalinity in seawater. copernicus.org

Research has demonstrated a direct correlation between the purity of the bromocresol green dye and the performance of analytical instrumentation. copernicus.orgresearchgate.net Specifically, in long-term measurements using autonomous analyzers, impurities can cause a drift in the readings. copernicus.org This drift is often attributed to the deposition of impurities in the optical pathway of the instrument. copernicus.orgresearchgate.net The extent of this drift has been observed to be directly proportional to the level of impurities; the purer the dye, the smaller the increase in measured values per measurement. copernicus.orgresearchgate.net

Furthermore, the nature of the impurities can also affect the pattern of the analytical drift. Certain types of impurities have been shown to alter the drift pattern from a predictable linear progression to a more problematic nonlinear one, which can compromise the long-term deployment of analytical systems. copernicus.orgresearchgate.net

While the presence of impurities is a concern, their impact is concentration-dependent. Studies have indicated that if the total quantity of impurities in the bromocresol green dye does not exceed 2% (as determined by the relationship of peak areas in a chromatogram), there is no discernible improvement in the precision and bias of the measurements when using a purified dye. copernicus.orgresearchgate.net However, when the impurity levels are higher than 6%, the resulting analytical values fail to meet fundamental quality requirements. copernicus.orgresearchgate.net

A study analyzing bromocresol green from four different commercial vendors revealed varying types and quantities of impurities, underscoring the importance of purity assessment before use in sensitive analytical applications. copernicus.orgresearchgate.net

| Impurity Level | Effect on Measurement Quality (Precision and Bias) | Impact on Long-Term Analyzer Drift |

|---|---|---|

| ≤ 2% | No significant improvement with further purification. copernicus.orgresearchgate.net | Minimal and linear drift observed. copernicus.orgresearchgate.net |

| > 6% | Fails to meet fundamental quality requirements. copernicus.orgresearchgate.net | Significant drift, potentially nonlinear depending on impurity type. copernicus.orgresearchgate.net |

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Bromocresol Green Purification and Purity Analysis

To address the challenges posed by impurities in commercial bromocresol green, a high-performance liquid chromatography (HPLC) method for its purification and analysis has been developed. copernicus.org This method allows for the effective separation of the pure bromocresol green from its impurities, enabling both the production of a high-purity standard and the quality control of commercial dyes. copernicus.orgresearchgate.net

The developed HPLC method utilizes a reverse-phase column with embedded basic ion-pairing groups (Primesep B2), which retains analytes through a combination of reverse-phase and ion-exchange mechanisms. copernicus.org The separation is achieved using an isocratic mobile phase consisting of acetonitrile (B52724) (ACN), water (H₂O), and trifluoroacetic acid (TFA). copernicus.org The optimal mobile phase composition for preparative purification was determined to be a ratio of 75:25:0.1 of ACN:H₂O:TFA. copernicus.org

The effectiveness of this HPLC purification method has been demonstrated through the successful purification of a commercial bromocresol green dye from Alfa Aesar, which initially had a purity of 85.4%. copernicus.orgcopernicus.org Following purification, the purity of the dye was improved to 99.3%. copernicus.orgcopernicus.org Similarly, a dye from TCI was improved to a purity of 99.6%. copernicus.org

The analytical component of the HPLC method allows for the quantification of impurities in various commercial bromocresol green products. An analysis of dyes from four different vendors showed a range of purities, highlighting the variability in commercially available products. copernicus.org

| Vendor | Relative Purity of Unpurified BCG (%) | Relative Purity of Purified BCG (%) |

|---|---|---|

| Acros Organics | 98.3 | Not Reported |

| Alfa Aesar | 85.4 | 99.3 copernicus.orgcopernicus.org |

| Carl Roth | 98.8 | Not Reported |

| TCI | 99.1 | 99.6 copernicus.org |

The development of this HPLC method provides a crucial tool for researchers to ensure the quality of the bromocresol green used in their analytical work, thereby improving the accuracy and reliability of their results. copernicus.org

Methodological Protocols for Preparation and Standardization of Sodium Bromocresol Green Solutions for Research Applications

The preparation of standardized sodium bromocresol green solutions is a fundamental step in many analytical procedures. Adherence to established protocols is essential to ensure the consistency and accuracy of the resulting indicator solutions.

General Preparation of Bromocresol Green Indicator Solutions:

Two common methods for the preparation of bromocresol green indicator solutions are the alcoholic solution and the aqueous solution.

Future Research Directions and Emerging Paradigms for Sodium Bromocresol Green Studies

Exploration of New Derivations and Modifications of Bromocresol Green for Tailored Research Applications

The core structure of bromocresol green (BCG) offers a versatile platform for chemical modification, enabling the development of new derivatives with tailored properties for specific research applications. A primary focus of this research is the fine-tuning of the dye's pKa value, the pH at which it transitions from its yellow acidic form to its blue-green basic form. By introducing different functional groups onto the BCG molecule, researchers can shift this transition range, creating indicators that are highly sensitive within specific, narrow pH windows relevant to biological or industrial processes.

Another significant area of exploration is the modification of BCG's solubility to enhance its compatibility with diverse chemical environments. For instance, the attachment of long alkyl chains can increase its solubility in non-polar organic solvents, expanding its use in new analytical matrices. Conversely, the incorporation of hydrophilic moieties can improve its performance in aqueous and biological systems.

Furthermore, the development of BCG-based chemosensors is a rapidly advancing field. By integrating specific recognition units into the dye's structure, scientists are creating sensors that can selectively bind to and detect a wide range of analytes, including metal ions, anions, and important biomolecules. The binding event triggers a discernible change in the spectral properties of the BCG molecule, providing a clear analytical signal.

The table below provides a summary of key research avenues in the modification of Bromocresol Green.

| Research Direction | Objective | Potential Application |

| pKa Tuning | To adjust the pH transition range for targeted applications. | Highly sensitive pH sensing in specific biological or industrial environments. |

| Solubility Modification | To enhance compatibility with various solvent systems. | Analysis in non-polar organic media or improved performance in aqueous systems. |

| Chemosensor Development | To incorporate recognition units for the selective detection of specific analytes. | Selective detection of metal ions, anions, and biomolecules. |

| Solid-State Immobilization | To covalently bond or entrap BCG in solid supports like polymers or glass. | Development of robust and reusable optical sensors and sensor films. |

These ongoing efforts are poised to deliver a new generation of highly specialized and efficient analytical tools based on the versatile bromocresol green scaffold.

Integration of Artificial Intelligence and Machine Learning for Optimization of Bromocresol Green-Based Processes

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way research involving bromocresol green is conducted. These powerful computational tools can analyze vast and complex datasets, predict the properties of novel compounds, and optimize experimental parameters, thereby accelerating the pace of discovery and development.

One of the most promising applications of AI and ML is in the high-throughput virtual screening of potential BCG derivatives. By training algorithms on existing data, researchers can predict the properties of new, yet-to-be-synthesized molecules, allowing them to focus their laboratory efforts on the most promising candidates. This in-silico approach significantly reduces the time and cost associated with the development of new indicator dyes.

The following table highlights key areas where AI and ML are making a significant impact on Bromocresol Green-based research.

| Application Area | AI/ML Technique | Objective |

| Virtual Screening | Quantitative Structure-Activity Relationship (QSAR) models | To predict the properties of novel BCG derivatives and identify promising candidates for synthesis. |

| Process Optimization | Design of Experiments (DoE) coupled with ML algorithms | To identify the optimal experimental conditions for maximizing the performance of BCG-based assays. |

| Data Analysis | Image analysis and pattern recognition algorithms | To accurately quantify and interpret color changes in colorimetric assays, improving objectivity and reliability. |

| Sensor Calibration | Multivariate calibration models | To correct for matrix effects and interferences in complex samples, enhancing the accuracy of measurements. |

The synergy between AI, ML, and experimental chemistry is paving the way for more efficient, accurate, and intelligent chemical analysis systems based on bromocresol green.

Nanotechnology and Supramolecular Chemistry in Advancing Bromocresol Green Functionality

The fields of nanotechnology and supramolecular chemistry are offering exciting new avenues to enhance the functionality of bromocresol green. By integrating BCG into nanoscale materials and supramolecular assemblies, researchers are creating novel sensing platforms with superior sensitivity, stability, and reusability.

A key strategy involves the immobilization of BCG onto the surface of nanoparticles, such as gold, silica (B1680970), or quantum dots. The high surface-area-to-volume ratio of these nanoparticles allows for a high loading of the dye, which can amplify the analytical signal. The unique microenvironment at the nanoparticle surface can also influence the pKa of the BCG, leading to enhanced sensing performance.

Supramolecular chemistry, which focuses on non-covalent interactions, is also being harnessed to create advanced BCG-based systems. For example, host-guest chemistry is being used to encapsulate BCG within macrocyclic molecules like cyclodextrins. This encapsulation can protect the dye from degradation and modulate its properties, while the binding of a target analyte to the host-guest complex can trigger a detectable signal from the BCG.

The table below outlines some of the key strategies at the intersection of nanotechnology, supramolecular chemistry, and Bromocresol Green research.

| Strategy | Approach | Advantage |

| Nanoparticle Immobilization | Adsorption or covalent attachment of BCG to nanoparticles. | Increased sensitivity, stability, and potential for pKa tuning. |

| Host-Guest Encapsulation | Encapsulation of BCG within macrocyclic hosts. | Enhanced solubility, stability, and selectivity through molecular recognition. |

| Supramolecular Self-Assembly | Incorporation of BCG into self-assembled structures like micelles or organogels. | Creation of ordered environments for controlled and enhanced sensing performance. |

| Nanofibrous Membranes | Entrapment of BCG within electrospun nanofibers. | Development of flexible and portable sensor materials for real-time monitoring. |

These innovative approaches are pushing the boundaries of what is possible with bromocresol green, leading to the development of next-generation sensors with superior performance.

Untapped Research Frontiers in Green Chemistry and Sustainable Synthesis of Bromocresol Green Analogs

In response to growing environmental concerns, the principles of green chemistry are becoming increasingly important in the synthesis of chemical compounds. For bromocresol green and its analogs, this presents a significant research opportunity to develop more sustainable and environmentally friendly synthetic methods, moving away from traditional routes that often involve hazardous reagents and generate significant waste.

A promising area of research is the use of biocatalysis, employing enzymes to catalyze key synthetic steps. Enzymes can offer high selectivity and efficiency under mild conditions, reducing the environmental impact of the synthesis. The exploration of greener solvent systems, such as water, supercritical fluids like carbon dioxide, or ionic liquids, is another key focus, aiming to replace volatile and toxic organic solvents.

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, is driving the design of new, more efficient synthetic pathways for BCG analogs. This involves minimizing the use of protecting groups and developing more efficient catalytic cycles.

The table below summarizes key research frontiers in the green synthesis of Bromocresol Green analogs.

| Research Frontier | Approach | Goal |

| Biocatalysis | Utilizing enzymes as catalysts for key synthetic steps. | To replace hazardous chemical catalysts and improve selectivity under mild conditions. |

| Green Solvents | Employing water, supercritical fluids, or ionic liquids as reaction media. | To reduce the use of volatile and toxic organic solvents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | To minimize waste generation and improve resource efficiency. |

| Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis. | To reduce the reliance on petrochemicals and create a more sustainable chemical industry. |

By embracing these green chemistry principles, the scientific community can ensure that the future development of bromocresol green and its analogs is both scientifically advanced and environmentally responsible.

Expanding the Mechanistic Understanding of Bromocresol Green Interactions at the Molecular Level

A deeper, more fundamental understanding of how bromocresol green interacts with its environment at the molecular level is crucial for the rational design of new and improved applications. While the basic pH-dependent color change is well understood, the subtleties of its behavior in different chemical and biological systems are still being explored.